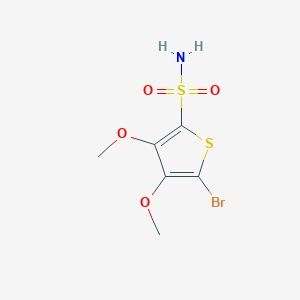

5-Bromo-3,4-dimethoxythiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-3,4-dimethoxythiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO4S2/c1-11-3-4(12-2)6(13-5(3)7)14(8,9)10/h1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCHRGGQPJBRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1OC)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3,4-dimethoxythiophene-2-sulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with methoxy groups introduced at the 3 and 4 positions. This can be achieved through various alkylation methods or coupling reactions, such as Suzuki-Miyaura cross-coupling, which have been documented in recent studies .

Antimicrobial Properties

Recent studies have highlighted the antibacterial efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) enzymes. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.39 μg/mL , indicating potent activity against these pathogens .

Table 1: Antibacterial Efficacy of 5-Bromo Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| 5-Bromo-N-ethylthiophene-2-sulfonamide | 0.50 | 1.00 | Klebsiella pneumoniae ST147 |

These compounds exhibited significant zones of inhibition in agar diffusion assays, further confirming their antibacterial properties .

In-silico studies have provided insights into the mechanism of action of these compounds. Molecular docking simulations indicated that the compound forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms. This suggests that the structural modifications made to the thiophene ring enhance its binding affinity and efficacy against resistant strains .

Case Studies

One notable study focused on the application of these sulfonamides in treating infections caused by multi-drug resistant bacteria. The findings demonstrated that treatment with these compounds resulted in significant reductions in bacterial load in vitro and showed promise for further development into therapeutic agents .

Clinical Implications

The potential for these compounds as alternative therapeutic options is significant, particularly in light of rising antibiotic resistance. The low MIC values suggest that even minor modifications could yield derivatives with enhanced potency and specificity against various bacterial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and properties of thiophene sulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Ethylenedioxy vs. Dimethoxy: The ethylenedioxy group in 5-bromo-3,4-ethylenedioxythiophene-2-carbaldehyde creates a fused ring system, enhancing planarity and conjugation compared to the non-fused 3,4-dimethoxy groups in the target compound. This difference impacts electronic properties and solubility .

- Halogen Positioning: Bromine at C5 (target compound) vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.